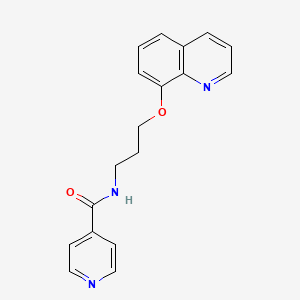

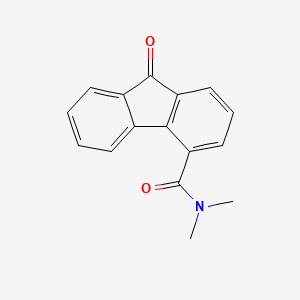

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide, also known as QPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. QPI is a highly selective inhibitor of the protein kinase CK2, which plays a critical role in regulating cell growth, proliferation, and survival.

科学的研究の応用

Antituberculosis Drug Discovery

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide and its derivatives have been studied for their potential in antituberculosis drug discovery. Mao et al. (2009) explored modifications of quinoline derivatives to enhance metabolic stability and potency against Mycobaterium tuberculosis. They identified compounds with improved anti-TB activity and metabolic stability, highlighting the potential of quinoline derivatives in tuberculosis treatment (Mao et al., 2009).

Neuroprotective Properties

Research by Sheardown et al. (1990) showed that a quinoline derivative, NBQX, acts as a neuroprotectant against cerebral ischemia. NBQX inhibits binding to the quisqualate subtype of the glutamate receptor, offering protection even when administered post-ischemic challenge (Sheardown et al., 1990).

Antagonists of TRPV1

Quinoline-based carboxamides have been identified as potent antagonists of the ion channel TRPV1, which is relevant in the context of inflammatory pain. Westaway et al. (2006) demonstrated that N-quinolinylnicotinamide showed excellent potency and favorable in vitro pharmacokinetic profile, suggesting its potential in pain management (Westaway et al., 2006).

Schizophrenia Treatment

The use of quinoline derivatives in schizophrenia treatment has also been explored. Marenco et al. (2002) investigated the effects of CX516, a quinoline derivative, as a sole agent in treating schizophrenia. The study did not observe clear improvement in psychosis or cognition, providing insights into the compound's effectiveness and limitations in this area (Marenco et al., 2002).

Antimalarial Drug Development

N-tert-Butyl isoquine, a quinoline derivative, was developed as an affordable antimalarial drug. O’Neill et al. (2009) reported on its selection and preclinical evaluation, highlighting its effectiveness against Plasmodium falciparum and the advantages of quinoline derivatives in antimalarial therapies (O’Neill et al., 2009).

Dopamine and Serotonin Receptor Stimulation

Wikström et al. (1982) synthesized quinoline derivatives that showed dopamine- and serotonin-receptor stimulating activity. This research suggests the potential application of these compounds in disorders involving dopaminergic and serotoninergic systems (Wikström et al., 1982).

Dual Anti-TB and Anti-Inflammatory Agents

Tseng et al. (2017) developed indeno[1,2-c]quinoline derivatives that exhibited significant anti-tuberculosis and anti-inflammatory activities, presenting a dual therapeutic approach in treating both infections and inflammation (Tseng et al., 2017).

Resistance to Quinolones

Ruiz (2003) discussed mechanisms of resistance to quinolones, highlighting challenges in developing quinoline-based therapeutics, particularly in antibacterial applications (Ruiz, 2003).

Corrosion Inhibition

Quinoline derivatives have been evaluated for their effectiveness as corrosion inhibitors. Saliyan and Adhikari (2008) found that certain quinoline-based compounds acted as excellent inhibitors for mild steel in acid media (Saliyan & Adhikari, 2008).

Fluorescent Sensor Development

Zhou et al. (2012) synthesized a quinoline-based fluorescent sensor for distinguishing cadmium from zinc ions, demonstrating the utility of quinoline derivatives in chemical sensing applications (Zhou et al., 2012).

作用機序

Target of Action

N-(3-(Quinolin-8-yloxy)propyl)isonicotinamide, also known as N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide, is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological activities and are often used in drug discovery . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to interact with dna gyrase and type iv topoisomerase, which are essential enzymes in bacterial dna replication .

Result of Action

Quinoline derivatives are known to have antimicrobial activity, suggesting that they may exert their effects by disrupting bacterial dna replication .

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins .

Cellular Effects

In cellular studies, N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has shown potential cytotoxic activity against liver (HepG2) cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

特性

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXVBMNPDYKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)

![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)

methanone](/img/structure/B2984103.png)

![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)